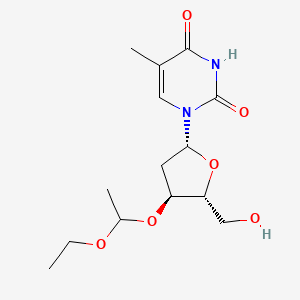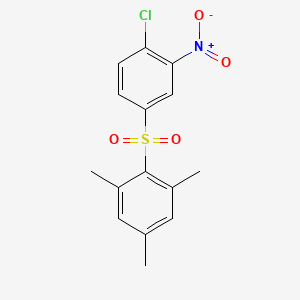
2-(4-Chloro-3-nitrobenzene-1-sulfonyl)-1,3,5-trimethylbenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-Chloro-3-nitrobenzene-1-sulfonyl)-1,3,5-trimethylbenzene is a complex organic compound characterized by its unique structure, which includes a sulfonyl group, a nitro group, and a chloro group attached to a benzene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chloro-3-nitrobenzene-1-sulfonyl)-1,3,5-trimethylbenzene typically involves multiple steps. One common method starts with the nitration of 4-chlorobenzenesulfonyl chloride to introduce the nitro group. This is followed by a Friedel-Crafts alkylation reaction to attach the trimethylbenzene moiety. The reaction conditions often require the use of strong acids, such as sulfuric acid, and catalysts like aluminum chloride to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often incorporating advanced techniques such as continuous flow reactors and automated control systems to ensure consistent quality and efficiency .
化学反応の分析
Types of Reactions
2-(4-Chloro-3-nitrobenzene-1-sulfonyl)-1,3,5-trimethylbenzene undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The sulfonyl group can be reduced to a sulfinyl or sulfhydryl group.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas with palladium on carbon (Pd/C) for reduction reactions, and nucleophiles like sodium hydroxide for substitution reactions. The conditions often involve controlled temperatures and pressures to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amino derivative, while substitution of the chloro group can produce various substituted derivatives .
科学的研究の応用
2-(4-Chloro-3-nitrobenzene-1-sulfonyl)-1,3,5-trimethylbenzene has a wide range of applications in scientific research:
作用機序
The mechanism by which 2-(4-Chloro-3-nitrobenzene-1-sulfonyl)-1,3,5-trimethylbenzene exerts its effects is complex and involves multiple molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The sulfonyl group can form covalent bonds with nucleophilic sites in proteins, affecting their function. These interactions can lead to various biological effects, including inhibition of enzyme activity and disruption of cellular processes .
類似化合物との比較
Similar Compounds
4-Chloro-3-nitrobenzenesulfonyl chloride: Shares the sulfonyl and nitro groups but lacks the trimethylbenzene moiety.
4-Chloro-3-nitrobenzene-1-sulfonic acid: Similar structure but with a sulfonic acid group instead of a sulfonyl chloride.
4-Chloro-3-nitrobenzene-1-sulfonamide: Contains a sulfonamide group instead of a sulfonyl chloride.
Uniqueness
2-(4-Chloro-3-nitrobenzene-1-sulfonyl)-1,3,5-trimethylbenzene is unique due to the presence of the trimethylbenzene moiety, which imparts distinct chemical properties and reactivity. This structural feature allows for specific interactions and applications that are not possible with the simpler analogs .
特性
CAS番号 |
58880-47-0 |
|---|---|
分子式 |
C15H14ClNO4S |
分子量 |
339.8 g/mol |
IUPAC名 |
2-(4-chloro-3-nitrophenyl)sulfonyl-1,3,5-trimethylbenzene |
InChI |
InChI=1S/C15H14ClNO4S/c1-9-6-10(2)15(11(3)7-9)22(20,21)12-4-5-13(16)14(8-12)17(18)19/h4-8H,1-3H3 |
InChIキー |
YBZKFVDZLBCHTB-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)C2=CC(=C(C=C2)Cl)[N+](=O)[O-])C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[4-(Propan-2-yl)phenyl]methanediyl dipropanoate](/img/structure/B14620133.png)
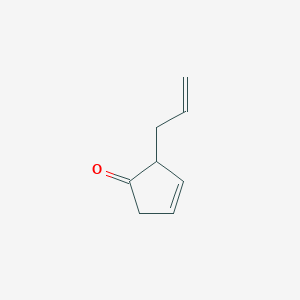
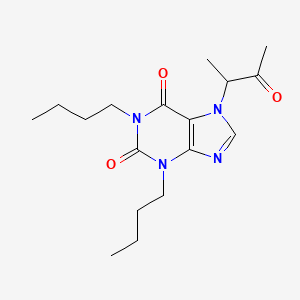
![(2E)-2-{[4-(Diethylamino)phenyl]imino}-1-(phenanthren-3-yl)ethan-1-one](/img/structure/B14620147.png)
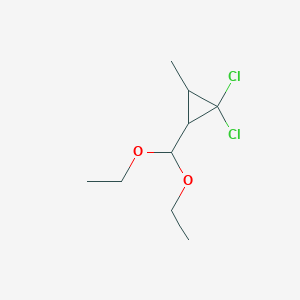
![2-Phenoxyethyl 2-[2-(methylsulfanyl)ethyl]-3-oxobutanoate](/img/structure/B14620156.png)
![Carbamic chloride, methyl[3-(pentyloxy)phenyl]-](/img/structure/B14620158.png)
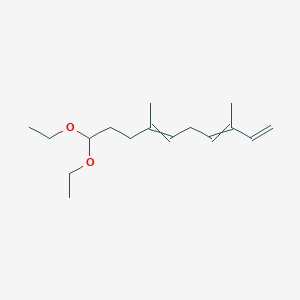

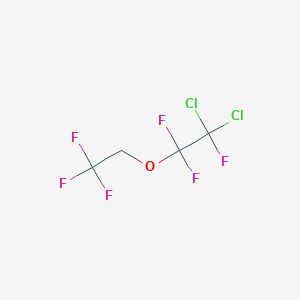
![N-[(1-Oxo-1lambda~5~-pyridin-4-yl)methyl]-N'-phenylurea](/img/structure/B14620180.png)

![3-[(4-Hydroxybutyl)amino]-4-phenoxy-5-sulfamoylbenzoic acid](/img/structure/B14620182.png)
